Regioisomeric Bromo Substitution Modulates MAO‑B Inhibitory Potency by >3‑Fold
In a series of pyridazin‑3(2H)-one derivatives evaluated for monoamine oxidase (MAO) inhibition, the position of the bromo substituent on the aromatic ring markedly influenced potency. Compound T6 (meta‑bromo) exhibited an IC₅₀ of 0.013 μM against MAO‑B, whereas the para‑bromo analog T7 showed an IC₅₀ of 0.051 μM under identical assay conditions [1]. This demonstrates that a 1‑position shift of the bromine atom can result in a >3‑fold difference in inhibitory activity. While 4‑bromo‑2‑(2‑methoxyphenyl)pyridazin‑3(2H)‑one was not directly tested, the pyridazinone core with a 4‑bromo substituent is structurally analogous to the meta‑substituted aryl bromides that confer enhanced potency, suggesting that the 4‑bromo regioisomer may similarly offer superior target engagement compared to 5‑ or 6‑bromo isomers.
| Evidence Dimension | MAO-B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4‑bromo‑2‑(2‑methoxyphenyl)pyridazin‑3(2H)‑one (not directly measured; inferred from meta‑bromo analog) |
| Comparator Or Baseline | T6 (meta‑bromo): IC₅₀ = 0.013 μM; T7 (para‑bromo): IC₅₀ = 0.051 μM |
| Quantified Difference | meta‑bromo is 3.9‑fold more potent than para‑bromo |
| Conditions | Recombinant human MAO‑B, fluorometric assay, pH 7.4, 37 °C |
Why This Matters
Selecting the correct bromo‑substituted regioisomer is critical for achieving target potency in MAO‑B inhibitor discovery programs; a >3‑fold loss in activity may render a lead compound unsuitable for further optimization.
- [1] Çeçen, M.; Oh, J. M.; Özdemir, Z.; et al. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules 2020, 25 (22), 5371. View Source
